molecular formula C11H17N3S B1596807 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol CAS No. 590376-61-7

4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1596807
CAS No.: 590376-61-7
M. Wt: 223.34 g/mol
InChI Key: BCLVTKWIMAUZQF-UHFFFAOYSA-N
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Description

4-Allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol (CAS 590376-61-7) is a specialized chemical compound with the molecular formula C11H17N3S and a molecular weight of 223.34 g/mol . This 1,2,4-triazole-3-thiol derivative is designed for research and development applications, particularly in the field of medicinal and organic chemistry. Compounds featuring the 1,2,4-triazole-3-thiol scaffold are of significant scientific interest due to their wide range of potential biological activities . The distinct structure of this compound, which incorporates both an allyl and a cyclohexyl substituent, makes it a valuable intermediate for click chemistry, specifically in thiol-epoxy reactions for synthesizing complex molecules like vicinal amino alcohols . These reactions are prized for their high efficiency, selectivity, and mild conditions, enabling the creation of novel polymers, materials with programmed properties, and candidates for pharmaceutical research . Researchers can utilize this reagent as a key building block for constructing more complex molecular architectures or for probing structure-activity relationships. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should refer to the Certificate of Analysis for lot-specific data and consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-cyclohexyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLVTKWIMAUZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366166
Record name 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

590376-61-7
Record name 5-Cyclohexyl-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590376-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiosemicarbazide Intermediate Formation

A common approach starts with the reaction of hydrazide derivatives with carbon disulfide or related reagents to form thiosemicarbazides. For example, hydrazides derived from cyclohexanecarboxylic acid can be converted into 1,4-disubstituted thiosemicarbazides, which are key precursors for the triazole ring formation.

Cyclization to 1,2,4-Triazole-3-thiol

The thiosemicarbazides undergo intramolecular cyclization under acidic or basic conditions to yield 4H-1,2,4-triazole-3-thiol derivatives. The cyclization typically involves heating in the presence of dehydrating agents or under reflux conditions in solvents such as ethanol or acetic acid.

Introduction of the Allyl Group

The allyl substituent at the 4-position is introduced either by using N-allylhydrazinecarbothioamide intermediates or by direct alkylation of the triazole ring with allyl halides under controlled conditions. The formation of 2-isonicotinoyl-N-allylhydrazinecarbothioamide has been reported as a facile route for related compounds, which can be adapted for cyclohexyl-substituted analogues.

Specific Preparation Methods for this compound

While direct literature on the exact preparation of this compound is limited, synthesis protocols for closely related 4-allyl-5-pyridyl or 4-allyl-5-phenyl derivatives provide a strong foundation. The following method is adapted from these protocols and reported synthetic principles:

Stepwise Synthetic Route

Step Reaction Type Reagents and Conditions Outcome
1 Preparation of cyclohexanecarbohydrazide Cyclohexanecarboxylic acid + hydrazine hydrate, reflux in ethanol Cyclohexanecarbohydrazide intermediate
2 Formation of thiosemicarbazide Cyclohexanecarbohydrazide + carbon disulfide + base (e.g., KOH) 1,4-disubstituted thiosemicarbazide
3 Allylation of hydrazinecarbothioamide Reaction with allyl bromide or allyl chloride under basic conditions N-allylhydrazinecarbothioamide intermediate
4 Cyclization to triazole ring Heating in acidic medium (acetic acid or HCl) under reflux This compound

This method aligns with the synthesis of 4-allyl-5-pyridine and 4-allyl-5-phenyl analogues, where the allyl group is introduced via allylation of hydrazinecarbothioamide intermediates followed by ring closure.

Research Findings and Optimization Parameters

Reaction Yields and Purity

  • Yields for the cyclization step typically range between 70-85% depending on reaction time and temperature.
  • Purity is confirmed via elemental analysis, IR, ^1H-NMR, and ^13C-NMR spectroscopy, with characteristic signals for the triazole ring and allyl group.

Solvent and Temperature Effects

  • Ethanol and acetic acid are preferred solvents for cyclization due to their ability to facilitate ring closure and solubilize intermediates.
  • Optimal cyclization temperatures range from 80°C to reflux conditions (approx. 100-120°C).
  • Allylation reactions proceed efficiently at room temperature to 50°C in polar aprotic solvents like DMF or DMSO.

Reaction Time

  • Allylation reactions typically require 4-6 hours for completion.
  • Cyclization reactions are conducted for 3-5 hours to ensure complete ring formation.

Data Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Hydrazide formation Reflux cyclohexanecarboxylic acid + hydrazine in ethanol 3-5 hours, yields >80%
Thiosemicarbazide formation Reaction with CS2 and KOH at room temperature 2-4 hours, yields 75-85%
Allylation Allyl bromide, base (K2CO3), DMF, 25-50°C 4-6 hours, yields 70-80%
Cyclization Acetic acid reflux, 80-110°C 3-5 hours, yields 70-85%
Characterization IR, NMR, elemental analysis Confirms structure and purity

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions. Common reagents and outcomes include:

Reagent/ConditionsProduct FormedKey ObservationsSource
Hydrogen peroxide (H₂O₂)Disulfide dimerForms intramolecular S–S bonds
Strong oxidants (e.g., HNO₃)Sulfonic acid (-SO₃H)Requires acidic conditions

Mechanistic Insights :

  • Oxidation to disulfides is reversible and pH-dependent, favoring dimerization in alkaline media .

  • Sulfonic acid derivatives exhibit enhanced solubility in polar solvents.

Substitution Reactions

The allyl and cyclohexyl groups participate in nucleophilic and electrophilic substitutions:

Allyl Group Reactivity

ReagentProductConditionsSource
Halogens (Cl₂, Br₂)3-Haloallyl derivativesRoom temperature
Grignard reagentsAlkylated allyl derivativesAnhydrous THF

Cyclohexyl Group Reactivity

ReagentProductConditionsSource
HNO₃/H₂SO₄Nitrocyclohexyl derivatives0–5°C, 12 hrs
SOCl₂Chlorocyclohexyl derivativesReflux, 6 hrs

Key Findings :

  • Allyl halogenation proceeds via radical intermediates.

  • Cyclohexyl nitration requires strict temperature control to avoid ring oxidation.

Reduction Reactions

The triazole ring can undergo selective reduction under specific conditions:

Reagent/ConditionsProductSelectivitySource
Sodium borohydride (NaBH₄)Partially reduced triazolinePreserves thiol
Catalytic hydrogenation (H₂/Pd)Fully saturated triazolidineRequires high pressure

Mechanistic Notes :

  • Partial reduction retains the thiol group, enabling further functionalization .

  • Full reduction destroys aromaticity, altering electronic properties .

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles:

Reaction PartnerProductConditionsSource
Hydrazine hydrateTriazolo[3,4-b]thiadiazineReflux, 8 hrs
Ethylene diamineBistriazole macrocyclesMicrowave, 120°C

Applications :

  • Fused heterocycles show enhanced antimicrobial activity .

Alkylation and Acylation

The thiol group undergoes S-alkylation and acylation:

ReagentProductYield (%)Source
Methyl iodideS-Methyl derivative82
Acetyl chlorideS-Acetyl derivative75

Optimization Insights :

  • Alkylation proceeds efficiently in DMF with K₂CO₃ as a base .

  • Acylation requires anhydrous conditions to prevent hydrolysis .

Metal Complexation

The thiol group coordinates with transition metals:

Metal SaltComplex TypeStability Constant (log K)Source
Cu(II) acetateOctahedral Cu-S complex5.2
Fe(III) chlorideTetrahedral Fe-S complex4.8

Applications :

  • Metal complexes exhibit catalytic activity in oxidation reactions .

Tautomerism and pH-Dependent Behavior

The compound exhibits thione-thiol tautomerism:

pH RangeDominant FormNotable PropertiesSource
< 7Thione (C=S)Enhanced nucleophilicity
> 7Thiol (S–H)Increased redox activity

Spectroscopic Confirmation :

  • IR: C=S stretch at 1187 cm⁻¹ (thione), S–H stretch at 2550 cm⁻¹ (thiol) .

  • ¹H NMR: Thiol proton at δ 3.8–4.2 ppm .

Mechanism of Action

The mechanism of action of 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Donating Groups : Compounds with electron-donating substituents (e.g., ethoxy in 2-ethoxyphenyl, methyl in m-tolyl) exhibit enhanced antioxidant activity due to improved radical scavenging capabilities .
  • Aromatic vs. Aliphatic Substituents: Diphenyl derivatives (e.g., 4,5-diphenyl-1,2,4-triazole-3-thiol) show anticoccidial activity, likely through π-π interactions with biological targets, whereas aliphatic substituents (e.g., cyclohexyl) may favor non-specific hydrophobic interactions .

Therapeutic Potential

  • Antiviral Activity: Hydrazinyl-substituted analogs (e.g., 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol) demonstrate promise against coronaviruses, suggesting that functional group diversification could unlock antiviral properties in the cyclohexyl derivative .
  • Antimicrobial Activity : Aryloxymethyl and pyrrole-containing derivatives (e.g., 5-aryloxymethyl-4H-1,2,4-triazole-3-thiol) show broad-spectrum antibacterial and antifungal effects, highlighting the role of aromatic moieties in microbial targeting .

Biological Activity

4-Allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol (CAS Number: 590376-61-7) is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its anti-inflammatory, antioxidant, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₇N₃S, with a molecular weight of 223.34 g/mol. The compound features a triazole ring and a thiol group that contribute to its reactivity and biological activity.

1. Anti-inflammatory Activity

Compounds containing the 1,2,4-triazole moiety have been shown to exhibit significant anti-inflammatory effects. A study highlighted that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, derivatives with similar structures demonstrated IC50 values indicating their effectiveness in inhibiting COX-1 and COX-2 enzymes:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Celecoxib21.533.33
Tested Triazole Derivative593.521.53

The triazole derivatives were also noted for their ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

2. Antioxidant Activity

The antioxidant potential of this compound has been investigated using various assays such as DPPH and ABTS tests. These assays measure the ability of compounds to scavenge free radicals:

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Ascorbic Acid0.87-
Triazole Derivative-0.397

The results indicated that this triazole derivative exhibits antioxidant activity comparable to ascorbic acid .

3. Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been extensively studied against various pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans8

These findings suggest that the compound's structure allows it to interact effectively with bacterial targets .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of triazole derivatives similar to this compound:

  • Antioxidant and Antibacterial Activities : Research indicated that triazoles exhibit robust antibacterial action against multiple strains of bacteria and fungi while also displaying antioxidant properties through radical scavenging mechanisms .
  • In Vivo Studies : Animal models have shown that triazole derivatives can significantly reduce inflammation and oxidative stress markers in tissues subjected to inflammatory stimuli .
  • Molecular Docking Studies : Computational studies revealed that these compounds bind effectively to key enzymes involved in inflammation and microbial resistance, suggesting a potential mechanism for their biological activity .

Q & A

Q. What are the standard synthetic routes for 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursors such as substituted hydrazines and isothiocyanates under controlled conditions. For example, analogous compounds are synthesized via refluxing in ethanol or dimethylformamide (DMF) at 60–100°C with bases like potassium hydroxide. Optimization includes adjusting solvent polarity, temperature, and catalyst loading to enhance yield and purity. Post-synthesis purification often employs recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for characterizing the purity and structure of this compound?

Key techniques include:

  • ¹H/¹³C-NMR : To confirm substituent positions and hydrogen/carbon environments.
  • FT-IR : For identifying functional groups (e.g., thiol S-H stretch near 2550 cm⁻¹).
  • Mass spectrometry (LC-MS/HRMS) : To verify molecular weight and fragmentation patterns.
  • Elemental analysis : For validating empirical formulas. Advanced variants like 2D-NMR (COSY, HSQC) resolve complex spectra for isomers or impurities .

Q. What are the common biological assays used to evaluate its antimicrobial activity?

Standard assays include:

  • Agar diffusion/broth microdilution : To determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Time-kill kinetics : Assess bactericidal/fungicidal efficacy over time.
  • Synergy studies : Combined with known antibiotics (e.g., checkerboard assays). Controls often involve reference drugs like fluconazole or ciprofloxacin .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the compound's interaction with biological targets?

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) models interactions with enzymes (e.g., lanosterol 14α-demethylase or COX-2). Key steps include:

  • Protein preparation : Retrieve target structures from PDB (e.g., 3LD6 for fungal enzymes).
  • Ligand parameterization : Assign partial charges and optimize geometry using DFT (e.g., B3LYP/6-31G*).
  • Binding affinity analysis : Score poses using force fields (AMBER/CHARMM). Validation via MD simulations ensures stability .

Q. What strategies mitigate side reactions during synthesis to improve yield?

Strategies include:

  • Protecting groups : Temporarily shield reactive sites (e.g., thiols) during alkylation.
  • Microwave-assisted synthesis : Reduces reaction time and byproduct formation.
  • Flow chemistry : Enhances heat/mass transfer for exothermic steps. Monitoring via TLC or in-situ FT-IR identifies intermediates early .

Q. How do substituents on the triazole ring influence the compound's electronic properties and reactivity?

Computational studies (DFT, NBO analysis) reveal:

  • Electron-withdrawing groups (e.g., -Cl) : Increase electrophilicity at the thiol moiety, enhancing nucleophilic substitution.
  • Allyl/cyclohexyl groups : Steric effects reduce π-π stacking, affecting solubility.
  • Hammett constants : Correlate substituent effects with reaction rates in SNAr or oxidation pathways .

Q. What approaches reconcile discrepancies in reported biological activity data across studies?

  • Meta-analysis : Pool data from multiple studies using standardized protocols (e.g., CLSI guidelines).
  • Structure-activity relationship (SAR) modeling : Identify critical substituents (e.g., para-substituted aryl groups) via QSAR.
  • Replicate assays : Control variables like solvent (DMSO vs. water) or cell lines (HEK293 vs. HeLa) .

Methodological Tables

Table 1. Key Reaction Conditions for Synthesis Optimization

ParameterTypical RangeImpact on Yield/Purity
Solvent (polarity)Ethanol (mid-polar)Higher polarity → faster cyclization
Temperature60–100°CExcess heat → decomposition
Catalyst (KOH)0.5–2.0 eqOveruse → saponification

Table 2. Computational Tools for Biological Activity Prediction

ToolApplicationReference Database
AutoDock VinaDocking affinityPDB (e.g., 2XP2, 3LD6)
Gaussian 09DFT geometry optimizationPubChem/CCDC
SWISS ADMEPharmacokineticsChEMBL

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

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